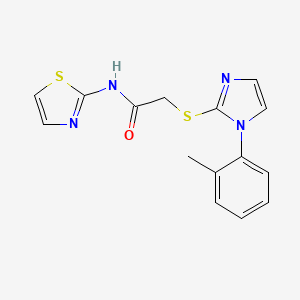
N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a derivative of thiazole-based acetamide. While the specific compound is not directly mentioned in the provided papers, the general class of N-substituted thiazol-2-yl acetamides has been synthesized and studied for various properties and biological activities. These compounds are characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen, and an acetamide group, which is a functional group derived from acetic acid.
Synthesis Analysis
The synthesis of related N-substituted thiazol-2-yl acetamides typically involves the reaction of benzothiazoles with acetic acid or its derivatives. For example, the synthesis of N-(benzo[d]thiazol-2-yl) acetamides was achieved by refluxing benzothiazoles with acetic acid . Another method involves C-C coupling methodology in the presence of Pd(0) using aryl boronic pinacol ester/acids . These methods suggest that the synthesis of N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide could potentially be carried out by analogous reactions, possibly involving the coupling of o-tolyl-imidazole with a thiazol-2-yl acetamide precursor.
Molecular Structure Analysis
The molecular structure of N-substituted thiazol-2-yl acetamides is characterized by the presence of hydrogen bonding interactions. For instance, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water molecules, acting as a bridge to form three hydrogen bonds . The molecular structure is influenced by the nature of the substituents on the benzothiazole moiety, which can lead to different types of hydrogen bonding interactions and molecular assemblies.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted thiazol-2-yl acetamides are influenced by their molecular structure. The hydrogen bonding interactions can affect the compound's solubility, melting point, and crystal formation . The biological activities of these compounds, such as antioxidant, antibacterial, and urease inhibition activities, are significant and have been evaluated in various studies . The structure-activity relationship revealed by in silico studies indicates that hydrogen bonding with the enzyme's active site is crucial for biological activity, such as urease inhibition .
Relevant Case Studies
The provided papers include case studies of the synthesis and evaluation of N-substituted thiazol-2-yl acetamides for their biological activities. For instance, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide displayed significant activity for urease inhibition, outperforming the standard used in the study . Another study reported novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides with good antioxidant and anti-inflammatory activities . These case studies provide insights into the potential applications and efficacy of thiazole-based acetamide derivatives in medicinal chemistry.
Applications De Recherche Scientifique
Anticancer Activities
A study by Duran and Demirayak (2012) on the synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazole-2-yl)acetamide derivatives revealed that these compounds exhibited reasonable anticancer activity against a range of human tumor cell lines, including melanoma. The structure-activity relationship indicated high activity against melanoma-type cell lines, suggesting potential therapeutic applications in cancer treatment (Duran & Demirayak, 2012).
Antimicrobial and Urease Inhibition
Gull et al. (2016) synthesized a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides and evaluated them for various biological activities including antioxidant, antibacterial, and urease inhibition. Notably, these compounds showed significant activity for urease inhibition, with one compound being more active than the standard used in the study. Molecular docking studies supported these findings, indicating the potential of these derivatives in the development of new antimicrobial agents (Gull et al., 2016).
Analgesic Activity
The analgesic potential of acetamide derivatives was explored in a study by Kaplancıklı et al. (2012), where N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were synthesized and evaluated for their analgesic properties. The compounds demonstrated significant analgesic effects in various nociceptive models, suggesting their potential as pain-relieving agents (Kaplancıklı et al., 2012).
Optoelectronic Properties
Research by Camurlu and Guven (2015) on thiazole-based polythiophenes, including derivatives of N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, highlighted their promising optoelectronic properties. These materials exhibited satisfactory switching time and appropriate optical contrast, opening avenues for their application in optoelectronic devices (Camurlu & Guven, 2015).
Mécanisme D'action
Target of action
Thiazoles and imidazoles are known to have diverse biological activities . They are often found in compounds with antimicrobial, antifungal, antiviral, and antitumor properties . The specific targets of “N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide” would depend on its exact structure and functional groups.
Mode of action
The mode of action of thiazole and imidazole derivatives can vary widely, but they often work by interacting with enzymes or receptors in cells, disrupting their normal function .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Thiazoles and imidazoles can affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Thiazoles and imidazoles, due to their heterocyclic nature, are often well-absorbed and can distribute throughout the body .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Thiazoles and imidazoles can have a variety of effects, from killing bacteria or fungi to stopping the growth of cancer cells .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Thiazoles and imidazoles are generally stable under physiological conditions .
Orientations Futures
The future directions for research on this compound involve further investigation into its potential as a quorum sensing inhibitor . It is hypothesized that such quorum sensing based antibiotic agents are less prone to selection for resistance than traditional bacteriostatic or bactericidal remedies . Therefore, this compound and others like it could be potent agents in preventing the formation of biofilm, reducing the production of toxins, and discouraging bacteria from developing future resistance .
Propriétés
IUPAC Name |
2-[1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-11-4-2-3-5-12(11)19-8-6-17-15(19)22-10-13(20)18-14-16-7-9-21-14/h2-9H,10H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWNJOWKXCULLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN=C2SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiazol-2-yl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

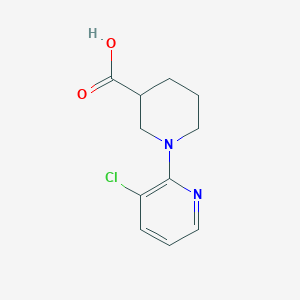
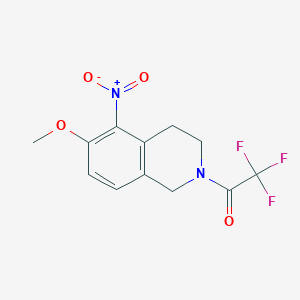
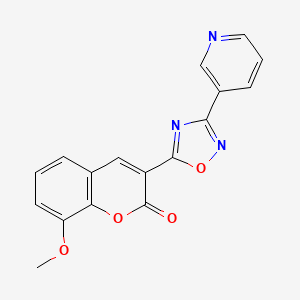
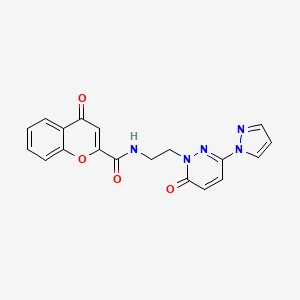
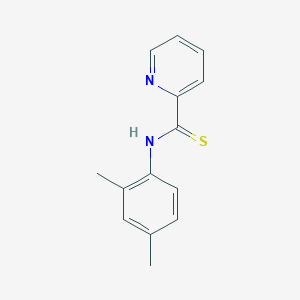
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2552884.png)
![N-(cyclopropylmethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552885.png)


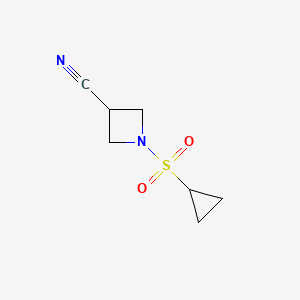


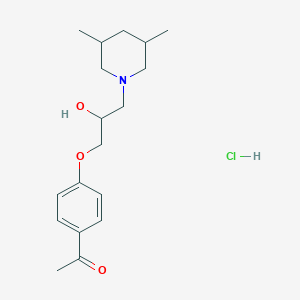
![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2552896.png)